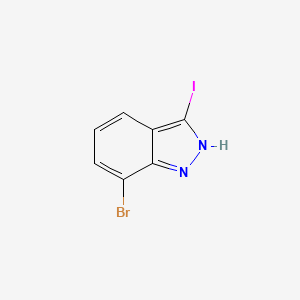

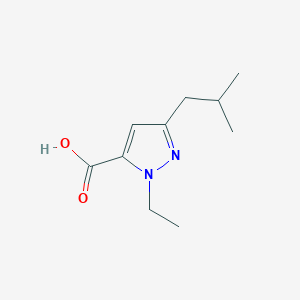

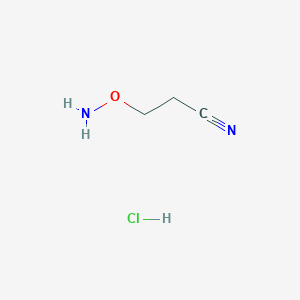

![molecular formula C9H7BrN2O2 B1292644 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1000340-11-3](/img/structure/B1292644.png)

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

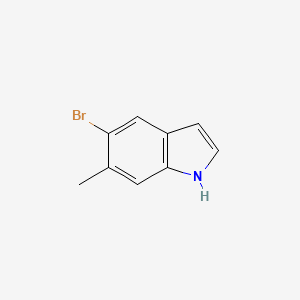

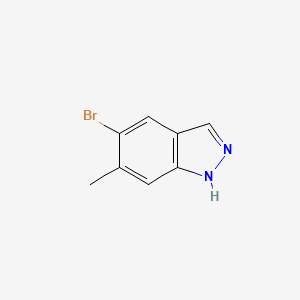

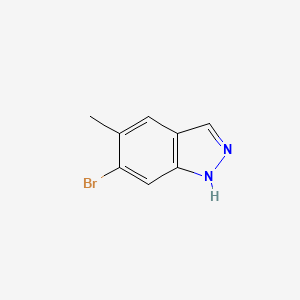

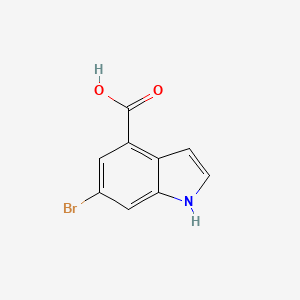

“5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C8H7BrN2 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been studied for its potent activities against FGFR1, 2, and 3 .

Synthesis Analysis

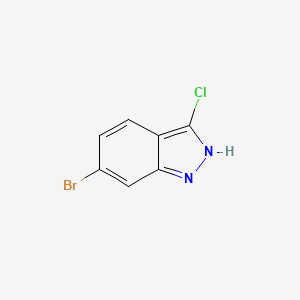

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid”, has been reported in the literature . The compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity and significantly inhibited the migration and invasion of 4T1 cells .Molecular Structure Analysis

The molecular structure of “5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” consists of a fused six-membered pyridine and five-membered pyrrole rings forming the essentially planar aza-indole skeleton .Chemical Reactions Analysis

The compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .Physical And Chemical Properties Analysis

The molecular formula of “5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is C8H7BrN2, with an average mass of 211.059 Da and a monoisotopic mass of 209.979248 Da .Scientific Research Applications

Cancer Therapeutics: FGFR Inhibitors

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is implicated in various types of cancers . These compounds can inhibit cancer cell proliferation and induce apoptosis, making them promising candidates for cancer therapy. The FGFR signaling pathway is a proven target for therapeutics, and derivatives of this compound are under investigation for their efficacy against different cancer types.

Herbicidal Activity: Auxin Receptor Antagonists

Derivatives of 5-Bromo-6-methyl-7-azaindole-3-carboxylic acid have shown potential as herbicides by acting as antagonists to the auxin receptor protein TIR1 . These compounds exhibit significant inhibitory effects on the growth of both dicotyledonous and monocotyledonous plants, suggesting their use in weed control and plant growth regulation.

Synthesis of Alkaloid Derivatives

Indole derivatives, including those derived from 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid , are prevalent in natural products and drugs . They play a crucial role in cell biology and are used in the synthesis of biologically active compounds for treating various disorders, including cancer.

Acrosin Inhibitors

This compound serves as a reactant for the synthesis of azaindole derivatives, which are new inhibitors of acrosin, an enzyme involved in the fertilization process . Acrosin inhibitors have potential applications in reproductive health and contraception.

Regioselective Heterocyclization Reactions

5-Bromo-6-methyl-7-azaindole-3-carboxylic acid: is used as a reactant for the preparation of triazoles through regioselective heterocyclization reactions . These reactions are important for creating compounds with various biological activities.

Synthesis of Protein Kinase Inhibitors

As a synthetic intermediate, this compound is used for the synthesis of azaindole-based protein kinase inhibitors . Protein kinases play a pivotal role in signal transduction pathways, and their inhibitors are valuable for the treatment of diseases where these pathways are dysregulated.

Chemical Biology: Molecular Docking Studies

Molecular docking studies have utilized derivatives of this compound to understand their interactions with biological targets such as proteins . These studies are crucial for designing new drugs with improved efficacy and specificity.

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to play a significant role in cell biology and are used for the treatment of various disorders in the human body .

Mode of Action

It is known that similar compounds interact with their targets to induce changes at the molecular level .

Biochemical Pathways

It is known that similar compounds, such as pyrrolopyrazine derivatives, have shown activity on kinase inhibition , which suggests that they may affect pathways involving kinases.

Result of Action

Similar compounds have been found to exhibit various biologically vital properties .

Future Directions

The research on 1H-pyrrolo[2,3-b]pyridine derivatives, including “5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid”, is ongoing. These compounds have shown potent activities against FGFR1, 2, and 3, making them potential candidates for cancer therapy . Further studies are needed to optimize these compounds and evaluate their efficacy and safety in clinical settings.

properties

IUPAC Name |

5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-4-7(10)2-5-6(9(13)14)3-11-8(5)12-4/h2-3H,1H3,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCKTBOCUFDKEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=CNC2=N1)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646859 |

Source

|

| Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |

CAS RN |

1000340-11-3 |

Source

|

| Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(3-Amino-5-fluoro-2-methylphenyl)-1-triazen-1-yl]-5-fluoro-2-methyl-aniline](/img/structure/B1292573.png)

![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)

![1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B1292577.png)